molecular formula C12H22N2O2 B11788291 Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Katalognummer: B11788291
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: RLOYSVWUHHDAHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₂₂N₂O₂. It is part of the diazabicyclo family, which is known for its unique bicyclic structure that includes nitrogen atoms. This compound is used in various research and industrial applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of neopentyl alcohol with 3,8-diazabicyclo[4.2.0]octane-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H22N2O2

Molekulargewicht

226.32 g/mol

IUPAC-Name

2,2-dimethylpropyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)8-16-11(15)14-5-4-9-6-13-10(9)7-14/h9-10,13H,4-8H2,1-3H3

InChI-Schlüssel

RLOYSVWUHHDAHV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)COC(=O)N1CCC2CNC2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.